molecular formula C21H26N2O3S B248993 2-(4-METHOXYPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE

2-(4-METHOXYPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE

Cat. No.: B248993
M. Wt: 386.5 g/mol
InChI Key: IANFAWRINGMQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE is a complex organic compound characterized by the presence of methoxyphenoxy and methylsulfanylbenzyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(4-METHOXYPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-METHOXYPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H26N2O3S/c1-25-18-5-7-19(8-6-18)26-16-21(24)23-13-11-22(12-14-23)15-17-3-9-20(27-2)10-4-17/h3-10H,11-16H2,1-2H3

InChI Key

IANFAWRINGMQRZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

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